2-[(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a carbamoyl-methyl group linked to a 3,5-dimethylphenyl ring. The sulfanyl bridge connects the thiazole to an N-(4-methoxyphenyl)acetamide moiety. Such derivatives are often explored for their bioactivity, particularly antimicrobial and anti-inflammatory properties, owing to the presence of thiazole (known for heterocyclic drug relevance) and methoxyphenyl groups (common in pharmacophores) .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14-8-15(2)10-17(9-14)24-20(26)11-18-12-29-22(25-18)30-13-21(27)23-16-4-6-19(28-3)7-5-16/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETOWOXPOXWCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
The thiazole ring is synthesized via the Hantzsch thiazole synthesis , adapted from methods described for analogous structures.
Procedure :
- Intermediate 1 : 2-Bromo-1-(4-methoxyphenyl)ethan-1-one is prepared by α-bromination of 4-methoxyacetophenone using N-bromosuccinimide (NBS) in acetonitrile under reflux.
- Cyclization : Reacting Intermediate 1 with thiourea in ethanol with sodium carbonate yields 2-amino-4-(4-methoxyphenyl)thiazole (Intermediate 2).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NBS, PTSA | Acetonitrile | Reflux | 10 h | 85% |
| 2 | Thiourea, Na₂CO₃ | Ethanol | Reflux | 5 h | 78% |
Characterization :
- ¹H NMR (Intermediate 2): δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 2.64 (s, 3H, thiazole-CH₃).
Functionalization of the Thiazole Core
Installation of the Carbamoyl Methylene Group
The 3,5-dimethylphenyl carbamoyl group is introduced via acylation followed by carbamoylation:
Procedure :
- Acylation : Intermediate 2 reacts with chloroacetyl chloride in dichloromethane (DCM) using sodium carbonate to form 2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Intermediate 3).
- Carbamoylation : Intermediate 3 is treated with 3,5-dimethylphenyl isocyanate in DCM with triethylamine, yielding 2-[(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide (Intermediate 4).
Optimization Notes :
- Excess triethylamine (3 eq.) ensures complete deprotonation of the amide nitrogen.
- Reaction at 0°C minimizes side reactions.
Sulfanyl-Acetamide Linker Assembly
Thiolation and Alkylation
The sulfanyl group is introduced via nucleophilic displacement:
Procedure :
- Thiol Activation : Intermediate 4 reacts with thiourea in ethanol under reflux to generate the thiolate intermediate.
- Alkylation : The thiolate intermediate is alkylated with N-(4-methoxyphenyl)-2-bromoacetamide in acetone using sodium iodide as a catalyst.
Critical Parameters :
- Solvent : Acetone enhances nucleophilicity of the thiolate.
- Catalyst : Sodium iodide facilitates bromide displacement via the Finkelstein mechanism.
Yield : 72% after recrystallization (ethanol:DCM = 1:1).
Final Coupling and Purification
Amide Bond Formation
The N-(4-methoxyphenyl)acetamide moiety is installed via carbodiimide-mediated coupling:
Procedure :
- Activation : 2-[(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM.
- Coupling : The activated ester reacts with 4-methoxyaniline in the presence of triethylamine.
Workup :
- Extraction with DCM, washing with 5% HCl and saturated NaHCO₃.
- Purification via column chromatography (silica gel, hexane:ethyl acetate = 3:1).
Characterization Data :
- ¹³C NMR (Final Product): δ 181.85 (C=O), 55.89 (OCH₃), 37.37 (SCH₂), 18.72 (thiazole-CH₃).
- HRMS : m/z calculated for C₂₄H₂₆N₃O₃S₂ [M+H]⁺: 492.1432; found: 492.1428.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hantzsch cyclization | High atom economy | Requires strict temp control | 78% |
| EDC/NHS coupling | Mild conditions | Costly reagents | 72% |
| Thiourea alkylation | Scalable | Purification challenges | 68% |
Key Findings :
- The Hantzsch method provides superior regioselectivity for thiazole formation.
- EDC-mediated coupling avoids racemization, critical for chiral centers.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring and methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring and sulfanyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit enzyme activity by forming stable complexes, leading to altered biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural uniqueness lies in its hybrid thiazole-acetamide framework. Comparisons with related molecules reveal key differences in substituents and bioactivity:
- The methoxyphenyl group in the target compound and ’s analog could confer antioxidant or anti-inflammatory activity, as seen in related phenolic derivatives .
Bioactivity Comparison
- Antimicrobial Activity: ’s analog (with a simpler 2-aminophenyl sulfanyl group) demonstrated antimicrobial efficacy, suggesting that the target compound’s bulkier 3,5-dimethylphenyl carbamoyl substituent might modulate potency or spectrum .
- Anti-Exudative Potential: highlights anti-exudative activity in acetamide derivatives with triazole-thiol groups, though the target compound’s thiazole core may alter this activity due to differences in hydrogen-bonding capacity .
Computational and Structural Analysis
- NMR Profiling: ’s methodology for comparing chemical shifts (e.g., regions A and B in analogs) could be applied to the target compound. For instance, the 3,5-dimethylphenyl group would likely cause upfield/downfield shifts in aromatic protons compared to ’s 2-aminophenyl variant .
- The hydrophobic 3,5-dimethylphenyl group may engage in enclosure interactions with protein pockets, similar to triazole derivatives in .
Biological Activity
The compound 2-[(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.5 g/mol
- CAS Number : 921844-48-6
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.5 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its potential as an antitumor agent and its effects on inflammatory pathways.
Antitumor Activity
Recent research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown IC₅₀ values indicating potent antiproliferative activity. The presence of specific substituents on the thiazole ring significantly influences the compound's efficacy.
- Case Study: Cytotoxicity Assay
- In vitro studies demonstrated that substituents like methyl groups on the phenyl ring enhance the cytotoxicity of thiazole derivatives against cancer cell lines such as A-431 and Jurkat.
- The compound's structural features were correlated with its ability to inhibit cell proliferation, with SAR analysis revealing that electron-donating groups at specific positions are crucial for enhancing activity .
The proposed mechanisms by which this compound exerts its biological effects include:
- NF-κB Pathway Modulation : Similar compounds have been shown to enhance NF-κB activity in response to inflammatory stimuli, suggesting potential anti-inflammatory properties .
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through intrinsic pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to:
- The thiazole moiety , which is critical for biological activity.
- The presence of dimethyl substitutions on the phenyl ring enhances electron donation, improving binding affinity to target proteins.
Summary of SAR Findings
| Substituent Position | Effect on Activity |
|---|---|
| 4-position (Phenyl) | Enhances binding affinity |
| 3,5-dimethyl (Phenyl) | Increases cytotoxicity |
| Thiazole Ring | Essential for anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
